KK8645V7LE

Übersicht

Beschreibung

RG-4733, auch bekannt als RO4929097, ist ein Gamma-Sekretase-Inhibitor. Gamma-Sekretase ist ein Enzymkomplex, der eine entscheidende Rolle im Notch-Signalweg spielt, der an Zelldifferenzierung, Proliferation und Apoptose beteiligt ist. RG-4733 wurde in erster Linie für sein Potenzial als Antikrebsmittel untersucht und zielt durch die Hemmung des Notch-Signalwegs auf verschiedene Krebsformen ab .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RG-4733 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von RG-4733 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Umweltaspekte optimiert. Dies beinhaltet die Verwendung von Großreaktoren, kontinuierlichen Strömungsprozessen und strengen Qualitätskontrollen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung zur Untersuchung von Gamma-Sekretase und Notch-Signalwegen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Zelldifferenzierung, Proliferation und Apoptose.

Wirkmechanismus

RG-4733 entfaltet seine Wirkung, indem es Gamma-Sekretase hemmt, einen Enzymkomplex, der an der Spaltung des Notch-Rezeptors beteiligt ist. Diese Hemmung verhindert die Freisetzung der intrazellulären Domäne von Notch, die für die Aktivierung der nachgeschalteten Signalwege notwendig ist. Durch die Blockierung dieses Weges kann RG-4733 die Proliferation und das Überleben von Krebszellen reduzieren, die für ihr Wachstum auf die Notch-Signalisierung angewiesen sind .

Wirkmechanismus

Target of Action

RO4929097, also known as RG-4733 or KK8645V7LE, is primarily a gamma-secretase inhibitor . Gamma-secretase is an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway .

Mode of Action

RO4929097 interacts with gamma-secretase, inhibiting its activity . This inhibition leads to a blockade of the Notch signaling pathway . Notch signaling is a cell communication system that is essential for cell differentiation, proliferation, and apoptosis . By inhibiting gamma-secretase, RO4929097 prevents the cleavage and activation of Notch receptors, thereby inhibiting Notch signaling .

Biochemical Pathways

The primary biochemical pathway affected by RO4929097 is the Notch signaling pathway . Notch signaling is upregulated in many forms of cancer, and its inhibition can lead to the suppression of tumor growth .

Pharmacokinetics

It is known that ro4929097 has high oral bioavailability , which suggests that it is well-absorbed in the gastrointestinal tract and can reach systemic circulation effectively.

Result of Action

The inhibition of Notch signaling by RO4929097 can lead to various molecular and cellular effects. It can induce changes in cell phenotype, suppress tumor growth, and potentially lead to the death of cancer cells .

Biochemische Analyse

Biochemical Properties

RG-4733 plays a significant role in biochemical reactions by inhibiting γ-secretase . This interaction with γ-secretase leads to the blockade of Notch signaling in tumor cells .

Cellular Effects

The effects of RG-4733 on various types of cells and cellular processes are primarily through its influence on cell signaling pathways. By inhibiting γ-secretase, RG-4733 blocks Notch signaling, which can have a profound impact on gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of RG-4733 involves binding interactions with γ-secretase, leading to its inhibition . This inhibition results in the blockade of Notch signaling, which can lead to changes in gene expression .

Metabolic Pathways

The metabolic pathways that RG-4733 is involved in are primarily related to its role as a γ-secretase inhibitor

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RG-4733 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of RG-4733 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RG-4733 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von Katalysatoren, um die Reaktionsraten zu erhöhen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

DAPT: Ein weiterer Gamma-Sekretase-Inhibitor mit einer anderen chemischen Struktur.

LY-411575: Ein potenter Gamma-Sekretase-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird.

Semagacestat: Ursprünglich für die Alzheimer-Krankheit entwickelt, später aber für Krebsanwendungen untersucht.

Einzigartigkeit von RG-4733

RG-4733 ist aufgrund seiner spezifischen Struktur und hohen Potenz bei der Hemmung von Gamma-Sekretase einzigartig. Es hat vielversprechende Ergebnisse in präklinischen und klinischen Studien gezeigt, insbesondere bei der Behandlung von Krebsarten mit einer Hochregulierung der Notch-Signalisierung. Seine Fähigkeit, Gamma-Sekretase selektiv zu hemmen und gleichzeitig Off-Target-Effekte zu minimieren, macht es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Eigenschaften

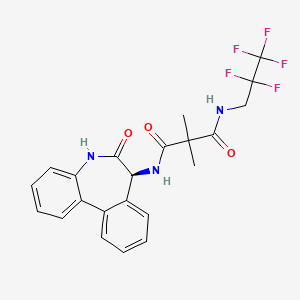

IUPAC Name |

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPLJFIFUQPSJR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233833 | |

| Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847925-91-1 | |

| Record name | Ro 4929097 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847925-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 4929097 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847925911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG-4733 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RG-4733 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8645V7LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.